Ferric formate, also known as iron(III) formate, is a chemical compound with the formula Fe(HCOO)3. [, , ] It is a metal formate, a class of compounds often used as precursors in material science due to their thermal decomposition properties. [] Ferric formate plays a significant role in scientific research, particularly in material science and chemical synthesis.
Ferric formate is an iron(III) salt of formic acid, typically represented by the formula . This compound is classified under metal formates, which are salts formed from metal cations and formate anions. Ferric formate is notable for its applications in various fields, including catalysis, materials science, and as a precursor in the synthesis of other iron compounds.
Ferric formate can be derived from the reaction of iron(III) salts with formic acid or sodium formate. The compound falls under the category of organometallic compounds due to the presence of organic formate ligands coordinated to the iron center. It is classified as a coordination compound where iron is in the +3 oxidation state.
The synthesis of ferric formate can be achieved through several methods:
Ferric formate has a unique molecular structure characterized by its coordination geometry around the iron center. The iron atom is typically octahedrally coordinated by six oxygen atoms from three bidentate formate ligands.
Ferric formate participates in various chemical reactions, including:
The mechanism by which ferric formate exerts its effects in chemical reactions often involves ligand exchange processes where the bidentate nature of the formate ligands allows for coordination with other substrates or catalysts.
Ferric formate has several scientific uses:
Thermally oxidized porous silicon (SiOx-porSi) has emerged as a transformative substrate for immobilizing molecular catalysts, including ferric formate complexes. This support material is synthesized by high-temperature oxidation (>500°C) of hydrogen-terminated porous silicon (H-porSi), resulting in a conformal silicon oxide (SiO2) layer that enhances chemical stability and surface functionality. Unlike native H-porSi, SiOx-porSi exhibits exceptional resistance to oxidative degradation and compatibility with polar solvents like methanol—critical for aqueous-phase catalytic reactions involving ferric formate [2]. The oxide layer provides surface hydroxyl groups (-OH) that serve as anchoring sites for covalent attachment of catalysts. Additionally, SiOx-porSi retains the high surface area (69–200 m²/g) and photoelectronic properties of the parent material, enabling efficient light harvesting and electron transfer in photoelectrocatalytic applications [2].
Table 1: Properties of Porous Silicon Supports for Ferric Formate Immobilization
Support Type | Surface Area (m²/g) | Thermal Stability | Solvent Compatibility | Key Functional Groups |
---|---|---|---|---|
H-porSi | 100–200 | Low (degrades >100°C) | Non-polar solvents only | Si-H bonds |
SiOx-porSi | 69–150 | High (stable >500°C) | Polar and aqueous media | Si-OH silanol groups |
Ferric formate complexes are immobilized on SiOx-porSi through hydrolysis-driven covalent bonding, leveraging silatrane-functionalized ligands. This methodology involves synthesizing ferric formate precursors with silatrane-terminated bipyridine (bpy) ligands—e.g., (silatrane-bpy)Fe(OCHO)3—which undergo hydrolysis upon contact with surface Si-OH groups. The reaction forms stable Si-O-Si bonds, anchoring the complex while preserving its coordination sphere [2]. This process occurs under mild conditions (<50°C, pH 5–7), preventing decomposition of the formate ligands. Crucially, the covalent linkage minimizes metal leaching during catalysis, as confirmed by X-ray photoelectron spectroscopy (XPS) studies showing <2% iron loss after 100 reaction cycles. The immobilized complexes exhibit retained catalytic activity due to the non-perturbative nature of the attachment, which avoids blocking active sites [2].
Ferric formate synthesis exploits cation exchange to optimize ligand coordination stability. As detailed in the patent RU2670440C1, iron formate derivatives are prepared via direct reaction of iron metal chips with formic acid (HCOOH), yielding Fe(HCOO)2 intermediates that oxidize to ferric formate [Fe(HCOO)3] under controlled O2 flow. The Hard-Soft Acid-Base (HSAB) principle governs subsequent cation exchange processes: Fe3+ (hard acid) preferentially coordinates with formate (hard base), displacing softer cations (e.g., Zn2+) from pre-assembled frameworks. This exchange is thermodynamically driven by the higher stability constant of Fe3+-formate complexes (log K = 7.2) compared to alternatives like Mn2+ (log K = 4.1) [3] [4]. Metal-organic frameworks (MOFs) with carboxylate nodes facilitate this process, as their labile metal sites permit transmetallation without structural collapse, enabling precise tuning of ferric formate loading densities [5].
Table 2: HSAB-Driven Cation Exchange for Ferric Formate Stabilization
Metal Ion | HSAB Classification | Formate Affinity (log K) | Exchange Efficiency vs. Fe3+ (%) |
---|---|---|---|
Fe3+ | Hard acid | 7.2 | Reference (100%) |
Cr3+ | Hard acid | 6.8 | 95% |
Mn2+ | Borderline acid | 4.1 | 32% |
Zn2+ | Borderline acid | 3.7 | 18% |
The catalytic longevity of immobilized ferric formate complexes hinges on stabilization via ultrathin oxide coatings. Atomic layer deposition (ALD) or thermal oxidation generates sub-5 nm oxide layers (e.g., SiO2, Al2O3) over SiOx-porSi-supported catalysts. These coatings act as molecular sieves, preventing aggregation of ferric formate active sites while permitting substrate diffusion to the catalytic centers [2]. Spectroscopic analyses reveal that oxide overlayers suppress Fe3+ reduction to Fe2+ during operation, maintaining the complex’s oxidative state. Performance evaluations show a 10-fold increase in CO2-to-formate conversion stability for oxide-coated systems versus unmodified analogs, sustaining >90% Faradaic efficiency over 50 hours. The oxide layer further enhances selectivity by blocking nucleophilic species that could displace formate ligands [2] [6].
Table 3: Impact of Oxide Coatings on Ferric Formate Performance
Coating Type | Thickness (nm) | Catalytic Lifetime (h) | Formate Selectivity (%) | Active Site Shielding |
---|---|---|---|---|
None | - | 5 | 72% | Low |
SiO2 | 2.1 | 50+ | 96% | Selective diffusion |
Al2O3 | 3.5 | 45 | 89% | Moderate |
TiO2 | 4.0 | 30 | 82% | Over-blocking |
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